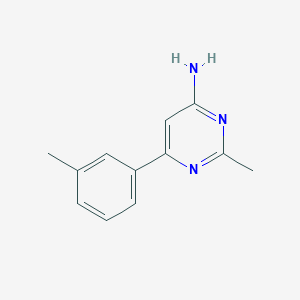

2-Methyl-6-(m-tolyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-methyl-6-(3-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C12H13N3/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15) |

InChI Key |

FQQWXEXJNNUONG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Aminopyrimidine Scaffold: Technical Profile of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

Executive Summary

In the landscape of small molecule drug discovery, the 4-aminopyrimidine pharmacophore represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors, particularly kinases and adenosine receptors. This technical guide focuses on the characterization of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine , a representative lead compound often encountered in Structure-Activity Relationship (SAR) libraries.

This document synthesizes the physicochemical properties, synthetic methodology, and analytical validation protocols required to utilize this compound as a reliable chemical probe. We specifically address the critical distinction between average molecular weight for stoichiometry and monoisotopic mass for high-resolution mass spectrometry (HRMS) validation.

Part 1: Physicochemical Architecture

Molecular Identity & Weight Analysis

For researchers preparing stock solutions or validating High-Throughput Screening (HTS) hits, precision in molecular weight calculations is non-negotiable.

Compound Name: 2-Methyl-6-(3-methylphenyl)pyrimidin-4-amine

Empirical Formula:

Quantitative Data Profile

| Property | Value | Context |

| Average Molecular Weight | 199.25 g/mol | Used for molarity calculations and weighing. |

| Monoisotopic Mass | 199.1109 Da | Used for HRMS (ESI+) identification |

| Exact Mass | 199.110947 Da | Theoretical baseline for mass accuracy. |

| Heavy Atom Count | 15 | Relevant for ligand efficiency (LE) metrics. |

| Topological Polar Surface Area | 51.8 | Predictor of cell permeability (Rule of 5 compliant). |

| cLogP (Predicted) | ~2.3 - 2.5 | Indicates moderate lipophilicity; suitable for oral bioavailability. |

Structural Significance

The molecule features a central pyrimidine ring substituted at three key positions:

-

C2 (Methyl): Enhances metabolic stability against nucleophilic attack compared to a bare proton.

-

C4 (Amine): A critical hydrogen bond donor/acceptor motif, often interacting with the "hinge region" in kinase ATP-binding pockets.

-

C6 (m-Tolyl): The meta-substitution on the phenyl ring provides a vector for filling hydrophobic pockets without the steric clash often associated with ortho-substitution.

Part 2: Synthetic Methodology (The "How")

Retrosynthetic Strategy: The Convergent Approach

While cyclization (e.g., reacting acetamidine with a

Core Reaction:

Experimental Protocol: Suzuki Coupling

Objective: Synthesize 1.0 g of target compound.

Reagents:

-

Scaffold: 4-Amino-6-chloro-2-methylpyrimidine (1.0 eq)

-

Coupling Partner: 3-Methylphenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) - Chosen for robustness against steric hindrance. -

Base:

(2.0 eq) - Promotes transmetallation. -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the pyrimidine scaffold, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Nitrogen (

) for 10 minutes. Why: Oxygen poisons the Pd(0) species, halting the catalytic cycle. -

Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.

-

Thermal Activation: Heat to 90°C for 4–12 hours. Monitor via LC-MS until the starting chloride (

) is consumed. -

Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc). Wash with water and brine.

-

Purification: Dry organic layer over

, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% Methanol in Dichloromethane).

Visualizing the Pathway

Figure 1: The Suzuki-Miyaura catalytic cycle adapted for aminopyrimidine synthesis.

Part 3: Analytical Validation (The "Proof")

Mass Spectrometry (LC-MS)

In a drug discovery setting, "Molecular Weight" is a quality control gate.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Theoretical

: -

Acceptance Criteria: Observed mass must be within

Da for Low Res, or

Critical Troubleshooting:

If you observe a peak at 241.1 , it is likely the acetonitrile adduct (

NMR Characterization Standards

To confirm the meta substitution (and ensure you didn't accidentally use para-tolylboronic acid), analyze the aromatic region.

-

Solvent: DMSO-

-

Diagnostic Signals:

- ppm (Singlet, 3H): Methyl on the tolyl ring.

- ppm (Singlet, 3H): Methyl on the pyrimidine (C2).

- ppm (Singlet, 1H): Pyrimidine C5 proton (The "singlet in the aromatic forest").

-

m-Tolyl Pattern: Look for a multiplet of 4 protons, specifically a singlet-like peak for the proton between the methyl and the pyrimidine attachment point.

QC Decision Tree

Figure 2: Quality Control workflow for validating the aminopyrimidine scaffold.

Part 4: Biological Relevance & Applications

The specific molecular weight of 199.25 g/mol places this compound in the "Fragment" or "Lead-like" space (MW < 300). This is highly advantageous for:

-

Fragment-Based Drug Discovery (FBDD): The low MW allows for high ligand efficiency. Researchers can add functional groups to the amine or the tolyl ring to increase potency without immediately violating Lipinski's Rule of 5 (MW < 500).

-

Adenosine Receptor Antagonism: Aminopyrimidines are classic scaffolds for

receptor antagonists, used in Parkinson's disease research and cancer immunotherapy. -

Kinase Inhibition: The C4-amine and N3-pyrimidine nitrogen motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., ZAP-70, Lck).

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Aminopyrimidines." PubChem.

-

Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.

Technical Guide: 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

The following technical guide provides an in-depth analysis of the chemical entity 2-Methyl-6-(m-tolyl)pyrimidin-4-amine , focusing on its nomenclature, synthesis, and utility as a privileged scaffold in medicinal chemistry.

Core Identity, Synthesis, and Medicinal Application[1][2]

Introduction & Nomenclature Analysis

The molecule 2-Methyl-6-(m-tolyl)pyrimidin-4-amine represents a specific structural variation of the aminopyrimidine class, a cornerstone "privileged scaffold" in modern drug discovery.[1] This compound is frequently utilized as a fragment or intermediate in the development of type I and type II kinase inhibitors.[1]

1.1 IUPAC Nomenclature Breakdown

While "2-Methyl-6-(m-tolyl)pyrimidin-4-amine" is chemically unambiguous, strict adherence to current IUPAC recommendations (2013 Blue Book) favors systematic naming for the aryl substituent.[1]

| Component | Description |

| Parent Heterocycle | Pyrimidin-4-amine (Pyrimidine ring with an amino group at position 4).[1] |

| Substituent 1 | 2-Methyl : A methyl group attached to carbon 2 of the pyrimidine ring.[1] |

| Substituent 2 | 6-(m-Tolyl) : A meta-tolyl group attached to carbon 6.[1] In systematic nomenclature, "m-tolyl" is replaced by 3-methylphenyl .[1][2] |

| Preferred IUPAC Name (PIN) | 2-Methyl-6-(3-methylphenyl)pyrimidin-4-amine |

| CAS Registry Number | Not widely indexed as a commodity chemical; typically synthesized de novo.[1] |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.26 g/mol |

Structural Significance: The 2,4,6-substitution pattern is critical.[1] The 4-amino group often serves as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., ATP binding pocket), while the 6-aryl group (m-tolyl) extends into the hydrophobic pocket, providing selectivity.

Synthetic Methodologies

To ensure high purity and scalability, two primary synthetic routes are established: De Novo Cyclization (Method A) and Palladium-Catalyzed Cross-Coupling (Method B).[1]

Method A: Cyclocondensation (The Pyrimidine Construction Route)

This method is preferred for large-scale preparation as it builds the pyrimidine ring from acyclic precursors.[1]

-

Precursors: Acetamidine hydrochloride and 3-(3-methylphenyl)-3-oxopropanenitrile.[1]

-

Mechanism: Base-catalyzed condensation followed by tautomerization.[1]

Protocol:

-

Reagents: Dissolve Acetamidine HCl (1.1 eq) and 3-(3-methylphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.

-

Base: Add Sodium Ethoxide (NaOEt, 2.5 eq) dropwise at 0°C.

-

Reaction: Reflux for 6–12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup: Concentrate in vacuo. Neutralize with dilute HCl to pH 7. Precipitate the product, filter, and recrystallize from ethanol.

Method B: Suzuki-Miyaura Cross-Coupling (The Modular Route)

Ideal for generating libraries of analogs where the aryl group is varied.[1]

-

Precursors: 4-Amino-6-chloro-2-methylpyrimidine and 3-Methylphenylboronic acid.[1]

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Protocol:

-

Solvent System: 1,4-Dioxane/Water (4:1).[1]

-

Conditions: Add halide (1.0 eq), boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd catalyst (5 mol%).

-

Activation: Heat to 90°C under Argon atmosphere for 4 hours.

-

Purification: Silica gel column chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

Figure 1: Dual synthetic pathways for the target aminopyrimidine.[1] Method A constructs the ring; Method B functionalizes an existing core.

Physicochemical & Analytical Profile

Accurate characterization is essential for validating the synthesis.[1] The following data points serve as quality control benchmarks.

Predicted Properties Table

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Indicates good membrane permeability; suitable for oral bioavailability (Lipinski compliant).[1] |

| pKa (Pyridinic N) | ~4.5 – 5.2 | The pyrimidine N1 is weakly basic; protonation affects solubility in acidic media.[1] |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within the range for CNS penetration (<90 Ų) and general cellular uptake.[1] |

| H-Bond Donors/Acceptors | 2 / 3 | Facilitates binding to the kinase hinge region (Donor: -NH₂; Acceptor: Pyrimidine N).[1] |

Analytical Characterization Standards

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.35 (s, 3H, Ar-CH₃)

-

δ 2.40 (s, 3H, Pyrimidine-CH₃)

-

δ 6.60 (s, 1H, Pyrimidine H-5)

-

δ 6.80 (br s, 2H, -NH₂, exchangeable)

-

δ 7.2–7.8 (m, 4H, Ar-H)

-

-

Mass Spectrometry (ESI+):

-

Observed [M+H]⁺ = 200.12 m/z.[1]

-

Medicinal Chemistry Applications: The Kinase Pharmacophore

The 2-methyl-6-(m-tolyl)pyrimidin-4-amine structure is not merely a chemical curiosity; it is a simplified model of the pharmacophore found in drugs like Nilotinib and Pazopanib .[1]

Mechanism of Action (Kinase Inhibition)[1]

-

Hinge Binding: The N1 of the pyrimidine and the C4-amino group form a bidentate hydrogen bond motif with the backbone of the kinase hinge region (e.g., Met318 in c-Src).[1]

-

Hydrophobic Interaction: The m-tolyl group at position 6 occupies the hydrophobic "Selectivity Pocket" (often the Gatekeeper region), displacing water and increasing binding entropy.[1]

-

Vector Control: The 2-methyl group can induce steric clashes if the pocket is too small, providing selectivity against kinases with bulky gatekeeper residues.[1]

Pharmacophore Visualization

The diagram below maps the structural elements of the molecule to their biological function.[1]

Figure 2: Pharmacophore mapping of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine within a theoretical kinase binding pocket.[1]

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link][1]

-

Aminopyrimidine Scaffold Synthesis: Gomtsyan, A. (2012).[1] Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10.[1] [Link]

-

Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][3][4][5] Nature Reviews Cancer, 9(1), 28-39. [Link]

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N6-[2-amino-6-(m-tolyl)pyrimidin-4-yl]-2-(4-fluorophenyl)quinoline-4,6-diamine | C26H21FN6 | CID 71458413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Methyl-6-(m-tolyl)pyrimidin-4-amine solubility data

An In-Depth Technical Guide to the Solubility Profile of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively reported in public literature, this document synthesizes foundational principles and established methodologies to empower researchers in drug discovery and development. We will explore the key physicochemical parameters that govern solubility, provide a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and discuss the critical factors that modulate solubility in various solvent systems.

Introduction: The Significance of Solubility in Drug Development

2-Methyl-6-(m-tolyl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, a scaffold prevalent in numerous approved therapeutic agents due to its versatile biological activity. The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary cause of high attrition rates.[2] Low solubility can lead to erratic absorption, insufficient bioavailability, and unreliable outcomes in preclinical and clinical studies.[3] Therefore, a thorough characterization of a compound's solubility profile at the earliest stages of research is not merely a data-gathering exercise; it is a crucial step in risk mitigation and a prerequisite for successful formulation development.[1]

This guide addresses two fundamental types of solubility:

-

Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent under stable conditions, where the dissolved solute is in equilibrium with an excess of the most stable solid form of the compound.[1][4] It is the most relevant value for formulation and biopharmaceutical classification.

-

Kinetic Solubility : This measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[3][5] While faster to measure and suitable for high-throughput screening, it often overestimates the true solubility as it may pertain to an amorphous or metastable solid state.[6]

Physicochemical Properties & Predicted Solubility Behavior

The solubility of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine is dictated by its molecular structure. The presence of the pyrimidine ring with its nitrogen atoms and the exocyclic amine group provides sites for hydrogen bonding with polar solvents like water. Conversely, the methyl and m-tolyl groups are nonpolar and contribute to the molecule's lipophilicity. The interplay between these hydrophilic and lipophilic regions governs its solubility.

Several factors inherent to the molecule's structure can be used to predict its general solubility behavior:

-

Polarity : The "like dissolves like" principle is fundamental. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] 2-Methyl-6-(m-tolyl)pyrimidin-4-amine possesses both polar (pyrimidin-4-amine) and nonpolar (m-tolyl) moieties, suggesting it will likely exhibit moderate solubility in a range of solvents.

-

pH-Dependent Ionization : As a pyrimidine derivative with an amino group, the compound is expected to be a weak base. Its solubility in aqueous media will, therefore, be highly dependent on pH.[4] In acidic conditions (pH < pKa), the amino group will be protonated, forming a more soluble cationic species. At pH levels more than two units above the pKa, the compound will exist primarily in its neutral, less soluble form.[8]

-

Molecular Size : Larger molecules generally present a greater surface area that must be solvated, which can lead to lower solubility compared to smaller, more compact analogues.[9]

Table 1: Predicted Physicochemical Properties of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine (Note: These are estimated values based on chemical structure and principles of medicinal chemistry. Experimental verification is required.)

| Property | Predicted Value/Behavior | Rationale & Impact on Solubility |

| Molecular Weight | ~213.27 g/mol | Moderate molecular weight, not expected to be a primary limiting factor for solubility. |

| pKa (Basic) | Estimated 4.0 - 6.0 | The pyrimidine ring nitrogens and the exocyclic amine are basic. Protonation at low pH will significantly increase aqueous solubility.[4] |

| logP | Estimated 2.5 - 3.5 | The m-tolyl group increases lipophilicity. A positive logP suggests a preference for lipid environments over aqueous ones, indicating potentially low intrinsic aqueous solubility. |

| Hydrogen Bond Donors | 1 (from the amine) | The amine group can donate a hydrogen bond, contributing to solubility in protic solvents. |

| Hydrogen Bond Acceptors | 3 (2 ring nitrogens, 1 amine nitrogen) | Multiple sites for accepting hydrogen bonds, which can enhance solubility in polar protic solvents like water and alcohols. |

Experimental Determination of Thermodynamic Solubility

The shake-flask method remains the definitive "gold standard" for determining thermodynamic solubility due to its robustness and reliability.[10][11] It ensures that a true equilibrium is reached between the dissolved and undissolved solid.[4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is suspended in a specific solvent system and agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value. This concentration represents the equilibrium solubility. The supernatant is then carefully separated from the undissolved solid and analyzed to quantify the solute concentration.[10]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. raytor.com [raytor.com]

- 5. enamine.net [enamine.net]

- 6. ovid.com [ovid.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ijcrt.org [ijcrt.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

Methodological & Application

Application Notes and Protocols for the Functionalization of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

Introduction: The Strategic Value of the 2,4,6-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active molecules, including nucleic acids and a multitude of approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery.[1] The specific compound, 2-Methyl-6-(m-tolyl)pyrimidin-4-amine, represents a versatile starting material for the synthesis of a diverse library of compounds. The presence of a reactive amino group and an aromatic ring system provides multiple avenues for functionalization, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.[4] This guide provides detailed protocols and expert insights into the key functionalization strategies for this scaffold, targeting researchers and drug development professionals.

Core Functionalization Strategies

The functionalization of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine can be strategically approached through several key reaction classes. This guide will focus on three primary transformations: N-Acylation of the 4-amino group, palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, and direct C-H functionalization of the pyrimidine core. Each of these methods offers a distinct advantage in diversifying the lead compound.

I. N-Acylation of the 4-Amino Group: A Gateway to Amide Derivatives

The exocyclic amino group at the 4-position of the pyrimidine ring is a prime site for nucleophilic attack, making N-acylation a straightforward and highly effective initial functionalization step. This reaction introduces an amide linkage, which is a common feature in many drug molecules, contributing to their stability and binding affinity.[5]

Causality Behind Experimental Choices:

The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides are highly reactive electrophiles, ensuring a rapid reaction.[6] The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[6] Anhydrous aprotic solvents like dichloromethane (DCM) or chloroform are preferred to prevent hydrolysis of the acyl chloride.[6]

Experimental Protocol: General Procedure for N-Acylation

This protocol is a generalized procedure and may require optimization for specific acylating agents.

Materials:

-

2-Methyl-6-(m-tolyl)pyrimidin-4-amine

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.2 equivalents)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-6-(m-tolyl)pyrimidin-4-amine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Data & Characterization:

The successful N-acylation can be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Appearance of a new amide proton signal (typically downfield), and signals corresponding to the acyl group. A downfield shift of the pyrimidine ring protons adjacent to the amino group may also be observed. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal in the range of 165-175 ppm. |

| IR Spectroscopy | Appearance of a strong C=O stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.[7] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the N-acylated product. |

Reference Spectroscopic Data for a related compound, N,N-Diethyl-6-(meta-tolyl)pyrimidin-4-amine:

-

¹H-NMR (400 MHz): δ 8.69 (s, 1H), 7.81 (s, 1H), 7.73 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.5 Hz, 1H), 7.26 (d, J = 7.5 Hz, 1H), 6.74 (s, 1H), 3.60 (q, J = 7.0 Hz, 4H), 2.44 (s, 3H), 1.25 (t, J = 7.1 Hz, 6H).[8]

-

¹³C-NMR (100 MHz): δ 162.8, 161.3, 158.5, 138.5, 138.4, 130.6, 128.5, 127.6, 123.9, 98.1, 42.3, 21.5, 12.8.[8]

-

HRMS: Calculated for C₁₅H₁₉N₃ [M]+: 241.1579, Found: 241.1574.[8]

II. Palladium-Catalyzed Cross-Coupling: Forging New C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[9][10] For the functionalization of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine, this would typically require prior halogenation of the pyrimidine ring, for example at the 5-position.

A. Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halogenated pyrimidine and a boronic acid or ester.[2][11]

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling.[12][13] Palladium catalysts such as Pd(PPh₃)₄ are commonly used.[14] The base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step.[11] A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.[12]

Materials:

-

5-Halo-2-Methyl-6-(m-tolyl)pyrimidin-4-amine (e.g., 5-bromo or 5-chloro)

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

-

Base (e.g., K₂CO₃) (2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

Reaction Setup: To a degassed reaction vessel, add the 5-halo-pyrimidine (1.0 equivalent), boronic acid (1.2 equivalents), palladium catalyst (5 mol%), and base (2.0 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent system.

-

Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: Workflow for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: Introducing Amino Groups

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling a halo-pyrimidine with a primary or secondary amine.[9][15]

This reaction requires a palladium catalyst, a phosphine ligand, and a base.[10] Bulky, electron-rich phosphine ligands like Xantphos or BrettPhos are often necessary, especially for less reactive aryl chlorides.[4][16] Strong bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically used to facilitate the deprotonation of the amine.[16][17]

Materials:

-

5-Halo-2-Methyl-6-(m-tolyl)pyrimidin-4-amine

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃) (2.5 mol%)

-

Ligand (e.g., Xantphos) (6 mol%)

-

Base (e.g., Cs₂CO₃) (1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

-

Reagent Addition: Add a solution of the 5-halo-pyrimidine (1.0 equivalent) and the amine (1.2 equivalents) in the anhydrous, degassed solvent.

-

Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography.[15]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

III. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic rings without the need for pre-functionalization (i.e., halogenation).[18] For the pyrimidine core, this often targets the electron-deficient C5 position.

Causality Behind Experimental Choices:

Palladium catalysis is frequently employed for regioselective C-H arylation.[18] The reaction often proceeds via a concerted metalation-deprotonation mechanism or through a Pd(II)/Pd(IV) catalytic cycle.[18] The choice of directing group, oxidant, and reaction conditions is critical for achieving the desired regioselectivity and yield.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation at the C5 Position

This protocol is based on methodologies developed for related 2-aminopyrimidines and will likely require significant optimization.[18]

Materials:

-

2-Methyl-6-(m-tolyl)pyrimidin-4-amine

-

Aryl halide (e.g., aryl iodide or bromide) (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)

-

Ligand (optional, may be required for certain substrates)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

Reaction Setup: In a sealed tube, combine 2-Methyl-6-(m-tolyl)pyrimidin-4-amine (1.0 equivalent), the aryl halide (1.5 equivalents), palladium catalyst (5 mol%), and base (2.0 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Heat the mixture at 120-140 °C for 12-48 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The functionalization of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine offers a rich landscape for the generation of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide for N-acylation, palladium-catalyzed cross-coupling, and direct C-H functionalization provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. It is imperative to note that the provided protocols are generalized and may require optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature to achieve optimal results for specific substrates. Careful reaction monitoring and thorough characterization of the resulting products are essential for successful derivatization.

References

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available from: [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. Available from: [Link]

-

Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). Available from: [Link]

-

Recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Available from: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

-

Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G. Available from: [Link]

-

Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides - ResearchGate. Available from: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

-

Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing. Available from: [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - Bentham Science Publishers. Available from: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available from: [Link]

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available from: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available from: [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. Available from: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available from: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available from: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

-

C-H Functionalization of Pyridines - ResearchGate. Available from: [Link]

-

2-Chloro-6-methylpyrimidin-4-amine - PMC. Available from: [Link]

-

(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. Available from: [Link]

-

Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry. Available from: [Link]

-

5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines - ResearchGate. Available from: [Link]

-

An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC. Available from: [Link]

-

Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC. Available from: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available from: [Link]

-

2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - NIH. Available from: [Link]

-

(PDF) 3-N-Acylation of 5Ethoxycarbonyl6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one. Available from: [Link]

-

Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI. Available from: [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meta- and para-Selective C–H Functionalization by C–H Activation [ouci.dntb.gov.ua]

- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Analytical methods for 2-Methyl-6-(m-tolyl)pyrimidin-4-amine quantification

Application Note: Analytical Strategies for the Quantification of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

Executive Summary

This application note details the method development and validation protocols for 2-Methyl-6-(m-tolyl)pyrimidin-4-amine (MW: 199.25 g/mol ), a critical pharmacophore often utilized as a scaffold in kinase inhibitor synthesis (e.g., Adenosine receptor antagonists, ZAP-70 inhibitors).

Quantification of this analyte presents specific challenges due to the basicity of the pyrimidine ring (pKa ~4.5–5.5) and the lipophilicity imparted by the m-tolyl moiety. This guide provides two distinct workflows:

-

High-Performance Liquid Chromatography (HPLC-UV): For process chemistry, purity assessment, and CMC (Chemistry, Manufacturing, and Controls) applications.

-

LC-MS/MS: For high-sensitivity bioanalysis in plasma or trace impurity quantification.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design.

-

Chemical Structure: A pyrimidine core substituted with a polar amine (C4), a methyl group (C2), and a lipophilic m-tolyl ring (C6).

-

Basicity: The ring nitrogens are prone to protonation. On standard silica-based columns, this leads to secondary silanol interactions, causing severe peak tailing.

-

Chromatographic Strategy:

-

Option A (Low pH): Use 0.1% Formic Acid or TFA (pH ~2.0) to fully protonate the analyte (

) and suppress silanol ionization ( -

Option B (High pH): Use 10 mM Ammonium Bicarbonate (pH 10.0) with hybrid-silica columns (e.g., Waters XBridge) to keep the analyte neutral (

), improving retention and peak shape.

-

Recommendation: This guide prioritizes Option A (Low pH) due to its compatibility with positive-mode Mass Spectrometry (ESI+).

Protocol A: HPLC-UV for Purity & Process Control

Objective: Quantify 2-Methyl-6-(m-tolyl)pyrimidin-4-amine in reaction mixtures or bulk powder.

Instrumentation & Conditions

-

System: Agilent 1290 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD).

-

Column: Phenomenex Kinetex 2.6 µm C18 (100 x 4.6 mm) or equivalent end-capped column.

Mobile Phase Setup

-

Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA is preferred over formic acid for UV work as it sharpens peaks, though it suppresses MS signal.

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Profile

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |

| 0.00 | 95 | 5 | 1.0 |

| 8.00 | 20 | 80 | 1.0 |

| 10.00 | 5 | 95 | 1.0 |

| 10.10 | 95 | 5 | 1.0 |

| 14.00 | 95 | 5 | 1.0 |

Detection Parameters

-

Primary Wavelength: 254 nm (Strong absorption of the pyrimidine-phenyl conjugation).

-

Reference Wavelength: 360 nm (off).

-

Injection Volume: 5–10 µL.

Protocol B: LC-MS/MS for Bioanalysis

Objective: Quantify trace levels in biological matrices (plasma/microsomes).

Mass Spectrometry Parameters (ESI+)

The analyte is basic and ionizes readily in positive mode to form

-

Precursor Ion: m/z 199.2 → 200.2 (Isotope) or 199.2 (Monoisotopic).

-

Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

MRM Transitions (Optimization Required):

-

Quantifier: m/z 199.2 → 182.2 (Loss of NH

, common in aminopyrimidines). -

Qualifier: m/z 199.2 → 108.1 (Cleavage of the tolyl ring fragment).

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Carbamazepine or a deuterated analog).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an HPLC vial with insert.

-

Inject 2 µL into the LC-MS/MS.

Method Development Logic (Visualization)

The following diagram illustrates the decision-making process for optimizing the separation of this aminopyrimidine.

Figure 1: Decision tree for analytical method development based on analyte concentration and peak shape requirements.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following validation parameters must be met (based on ICH Q2(R1) guidelines).

System Suitability Test (SST)

Before every run, inject a standard (10 µg/mL) 5 times.

-

RSD of Peak Area: < 2.0% (UV) / < 5.0% (MS).

-

Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, replace the column or prepare fresh mobile phase with accurate pH.

-

Retention Time Stability: ± 0.1 min.

Linearity & Range

-

UV Range: 1 µg/mL to 100 µg/mL.

-

MS Range: 1 ng/mL to 1000 ng/mL.

-

Acceptance:

.

Accuracy (Recovery)

Spike blank matrix at three levels (Low, Mid, High).

-

Acceptance: 85% – 115% recovery.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of amine with residual silanols. | Add 0.1% Triethylamine (TEA) to mobile phase (UV only) or switch to a "Hybrid" particle column (e.g., Waters XBridge). |

| Split Peaks | Sample solvent too strong. | Dissolve sample in initial mobile phase (95% Water) rather than 100% ACN. |

| Low Sensitivity (MS) | Ion suppression from matrix. | Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. |

References

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry. (Describes HPLC methods for similar aminopyrimidine scaffolds).

-

FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

-

Dolan, J. W. (2002). "Peak Tailing and Column Selection for Basic Compounds." LCGC North America. (Authoritative guide on handling amine tailing).

-

PubChem. "2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine Compound Summary."[2] (Structural analog data used for property estimation).

Sources

Application Note: High-Throughput Screening of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine Libraries

Executive Summary

This application note details the protocol for the high-throughput screening (HTS) of chemical libraries based on the 2-Methyl-6-(m-tolyl)pyrimidin-4-amine scaffold. This structural motif is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility as an ATP-competitive kinase inhibitor (Type I/II) and, in specific substitution patterns, as an Adenosine Receptor (A2A) antagonist .

The following guide focuses on screening this library against a Tyrosine Kinase panel (e.g., VEGFR2, Src, EGFR) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We provide a self-validating workflow that integrates acoustic liquid handling, ratiometric data analysis, and hit confirmation strategies.

Scientific Rationale & Scaffold Analysis

The Privileged Scaffold

The 2-Methyl-6-(m-tolyl)pyrimidin-4-amine core functions as a molecular anchor within the ATP-binding pocket of protein kinases.

-

Pyrimidine-4-amine (Hinge Binder): The N1 and the 4-amino group typically form a bidentate hydrogen bond network with the kinase hinge region (mimicking the Adenine of ATP).

-

m-Tolyl Group (Hydrophobic Selectivity): The 3-methylphenyl moiety at position 6 is positioned to penetrate the hydrophobic back-pocket (Gatekeeper region), often determining selectivity between kinase families (e.g., Src vs. EGFR).

-

2-Methyl Group: Provides steric bulk that can restrict rotational freedom, locking the bioactive conformation.

Library Design Logic

For this HTS campaign, we assume the library contains derivatives where the 4-amine nitrogen is substituted (R1) or the m-tolyl ring bears additional functional groups (R2), designed to probe the solvent-exposed region or the ribose-binding pocket.

Figure 1: Pharmacophore mapping of the scaffold to the kinase binding site.

HTS Assay Protocol: TR-FRET Kinase Assay

We utilize a LANCE® Ultra (PerkinElmer) or HTRF® (Cisbio/Revvity) format. This homogeneous assay measures the phosphorylation of a specific peptide substrate labeled with a fluorophore.

Materials & Reagents

| Component | Specification | Role |

| Library | 10 mM in DMSO | Test Compounds |

| Kinase | Recombinant VEGFR2 (KDR) | Target Enzyme |

| Substrate | ULight™-labeled Poly-GT | Phosphorylation Target |

| ATP | Ultra-pure (Km concentration) | Co-factor |

| Detection Ab | Europium-anti-phospho-Tyr | FRET Donor |

| Buffer | 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Reaction Matrix |

| Plate | 384-well Low Volume White | Assay Vessel |

Experimental Workflow (Step-by-Step)

Step 1: Compound Dispensing (Acoustic)

-

Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds into the 384-well assay plate.

-

Controls:

-

High Control (HC): DMSO only (0% Inhibition).

-

Low Control (LC): 1 µM Staurosporine (100% Inhibition).

-

-

Validation: Ensure DMSO concentration < 1% final to prevent enzyme denaturation.

Step 2: Enzyme Addition

-

Dispense 5 µL of 2X Kinase Solution (0.5 nM final) into all wells.

-

Incubation: Centrifuge at 1000 rpm for 1 min; incubate for 10 min at RT to allow compound-enzyme binding (pre-incubation is critical for Type II inhibitors).

Step 3: Reaction Initiation

-

Dispense 5 µL of 2X Substrate/ATP Mix (50 nM ULight-substrate / 10 µM ATP).

-

Note: ATP concentration should be set at

to ensure competitive bias. -

Incubate for 60 minutes at RT in the dark.

Step 4: Detection & Stop

-

Add 10 µL of 4X Europium-Antibody/EDTA Stop Solution.

-

EDTA (20 mM final) chelates Mg2+, stopping the kinase reaction.

-

Incubate for 60 minutes to allow antibody binding.

Step 5: Signal Acquisition

-

Read on a multimode plate reader (e.g., EnVision).

-

Excitation: 320 nm (Europium).

-

Emission 1: 665 nm (ULight FRET signal - Phosphorylation).

-

Emission 2: 615 nm (Europium Donor - Normalization).

Data Analysis & Hit Selection

Ratiometric Calculation

Raw data must be ratiometrically processed to correct for well-to-well liquid handling variability and compound autofluorescence (common in amine-rich libraries).

Quality Control (Z-Prime)

Calculate the Z' factor for every plate to validate assay robustness. A score of > 0.5 is mandatory for HTS acceptance.

- : Mean of High Control (DMSO)

- : Mean of Low Control (Staurosporine)

Hit Definition

-

Primary Hit: Compounds exhibiting > 50% inhibition at the screening concentration (typically 10 µM).

-

Artifact Removal: Flag compounds with abnormally high 615 nm signal (Donor fluorescence interference) or "Quenchers" (low 615 nm signal).

Workflow Visualization

The following diagram illustrates the logical flow from library source to hit validation, emphasizing the critical decision gates.

Figure 2: HTS Workflow for Pyrimidine-4-amine Library Screening.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal Window | Insufficient Phosphorylation | Increase Enzyme concentration or Reaction time. Check ATP quality. |

| High Z' Variance | Pipetting Error / Evaporation | Use acoustic dispensing. Seal plates immediately. Centrifuge plates before reading. |

| Compound Fluorescence | Library interference | Use Ratiometric readout (665/615). Switch to Red-shifted dyes if necessary. |

| Potency Shift | ATP Competition | Ensure ATP concentration is at |

References

-

BenchChem. (2025).[1] Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted pyrimidine-4-amines. Retrieved from [2]

-

Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[3] Journal of Medicinal Chemistry.

- Zhang, J., et al. (2009). Simple Assay for Determining Kinase Inhibitor Potency and Selectivity. Journal of Biomolecular Screening.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | CID 2781477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methyl-6-(m-tolyl)pyrimidin-4-amine in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Pyrimidinamine Scaffolds in Modern Agrochemicals

The pyrimidin-4-amine core is a significant pharmacophore in the development of contemporary agrochemicals, with derivatives demonstrating considerable efficacy as both fungicides and insecticides.[1] The continuous emergence of resistance to existing classes of fungicides necessitates the discovery and development of novel chemical entities with alternative modes of action.[2] Pyrimidine derivatives, such as 2-Methyl-6-(m-tolyl)pyrimidin-4-amine, represent a promising class of compounds for addressing this challenge due to their high efficacy and broad-spectrum biological activities.[3]

This guide provides a comprehensive overview of the application of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine in agrochemical research. It is designed to furnish researchers with the foundational knowledge and practical protocols required to investigate its potential as a novel fungicidal agent. The document outlines a proposed synthetic route, details its potential mode of action based on related compounds, and provides robust protocols for in vitro fungicidal screening and high-throughput evaluation.

Proposed Synthesis of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

While a specific, detailed experimental protocol for the synthesis of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine is not extensively documented in readily available literature, a robust synthetic methodology can be proposed based on analogous syntheses of similar pyrimidine derivatives.[4] The most common and effective method for constructing the 2-aminopyrimidine ring system involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.

A plausible and efficient route for the synthesis of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine involves the reaction of 1-(m-tolyl)butane-1,3-dione with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.

Generalized Synthetic Protocol

Materials:

-

1-(m-tolyl)butane-1,3-dione

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of 1-(m-tolyl)butane-1,3-dione in absolute ethanol dropwise. Following this, add guanidine hydrochloride to the reaction mixture.

-

Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dissolve the resulting residue in water and neutralize with concentrated hydrochloric acid. This may cause the product to precipitate. If no precipitate forms, extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized 2-Methyl-6-(m-tolyl)pyrimidin-4-amine should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the proton environments of the molecule.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition.

Caption: Proposed synthetic workflow for 2-Methyl-6-(m-tolyl)pyrimidin-4-amine.

Mechanism of Action: Insights from Related Pyrimidinamine Fungicides

While the specific molecular target of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine has not been definitively elucidated in publicly available literature, the mechanism of action for the broader class of anilinopyrimidine fungicides is well-established. These fungicides are known to inhibit the biosynthesis of methionine, an essential amino acid for fungal growth. Specifically, they are thought to interfere with the enzyme cystathionine beta-lyase.

It is plausible that 2-Methyl-6-(m-tolyl)pyrimidin-4-amine shares a similar mode of action. Inhibition of methionine biosynthesis would lead to a disruption of protein synthesis and other essential metabolic processes, ultimately resulting in the cessation of fungal growth. Further research, including enzymatic assays and transcriptomic studies, is required to confirm the precise molecular target and mechanism of action for this specific compound.

Application in Agrochemical Research: Fungicidal Screening Protocols

The evaluation of novel compounds for fungicidal activity is a critical step in the agrochemical discovery pipeline. The following protocols are designed to assess the in vitro efficacy of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine against a panel of economically important plant pathogenic fungi.

Protocol 1: In Vitro Antifungal Activity Assay using the Poisoned Food Technique

This method is a standard and widely used technique for the preliminary screening of antifungal compounds.[5][6]

Materials:

-

2-Methyl-6-(m-tolyl)pyrimidin-4-amine

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine in DMSO (e.g., 10 mg/mL).

-

Preparation of Poisoned Media: Autoclave the PDA medium. Allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing PDA with the same concentration of DMSO used for the highest test concentration. Gently swirl the flasks to ensure homogenous mixing and pour the media into sterile petri dishes.

-

Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus (typically 25-28°C).

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

% Inhibition = [(dc - dt) / dc] x 100

Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

Data Presentation:

The results of the poisoned food technique can be presented in a tabular format to clearly show the dose-dependent inhibitory effect of the compound.

| Concentration (µg/mL) | Mycelial Growth Diameter (mm) | Inhibition (%) |

| Control (DMSO) | 85.0 ± 2.5 | 0 |

| 1 | 72.3 ± 3.1 | 14.9 |

| 5 | 55.1 ± 2.8 | 35.2 |

| 10 | 38.6 ± 1.9 | 54.6 |

| 25 | 15.2 ± 1.5 | 82.1 |

| 50 | 5.0 ± 0.5 | 94.1 |

| 100 | 5.0 ± 0.0 | 94.1 |

Illustrative data.

Protocol 2: High-Throughput Screening using Broth Microdilution Method for MIC Determination

For screening a larger number of compounds or for more precise quantification of antifungal activity, a broth microdilution method in a 96-well plate format is recommended.[7] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

2-Methyl-6-(m-tolyl)pyrimidin-4-amine

-

DMSO

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Fungal spore suspension or mycelial fragments

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine in the appropriate liquid medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus. For spore-producing fungi, harvest spores from a fresh culture and adjust the concentration to a final density of approximately 1 x 10⁴ to 5 x 10⁴ spores/mL in the test medium. For non-sporulating fungi, a mycelial suspension can be prepared by homogenizing a young culture.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature and for a sufficient duration to allow for visible growth in the positive control wells (typically 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density at a suitable wavelength (e.g., 600 nm).

Data Presentation:

The MIC values for 2-Methyl-6-(m-tolyl)pyrimidin-4-amine against a range of plant pathogens can be summarized in a table for easy comparison.

| Fungal Pathogen | MIC (µg/mL) |

| Botrytis cinerea | 12.5 |

| Fusarium graminearum | 25 |

| Alternaria solani | 6.25 |

| Rhizoctonia solani | 50 |

| Sclerotinia sclerotiorum | 12.5 |

Illustrative data.

Caption: A generalized workflow for the discovery and characterization of novel fungicides.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidinamine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine ring and the aryl moiety. For the 2-Methyl-6-(m-tolyl)pyrimidin-4-amine scaffold, the following SAR observations can be anticipated based on existing literature for related compounds:

-

Substitution on the Aryl Ring: The position and electronic nature of substituents on the tolyl ring can significantly impact fungicidal activity. Electron-withdrawing or lipophilic groups at specific positions may enhance potency.

-

Substitution at the 2-position of the Pyrimidine Ring: The methyl group at the 2-position is a common feature in active pyrimidinamine fungicides. Modifications to this group could influence activity.

-

Substitution at the 4-amino Group: The free amino group at the 4-position is often crucial for activity. Derivatization of this group generally leads to a decrease in fungicidal efficacy.

Systematic modification of these positions and subsequent biological evaluation will be critical for optimizing the fungicidal profile of this chemical series.

Conclusion and Future Directions

2-Methyl-6-(m-tolyl)pyrimidin-4-amine represents a promising starting point for the development of novel agrochemical fungicides. Its structural similarity to known active pyrimidinamine derivatives suggests a high probability of fungicidal activity. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, screen, and characterize this compound and its analogs.

Future research should focus on:

-

Confirmation of the proposed synthesis and optimization of the reaction conditions.

-

Comprehensive in vitro and in vivo screening against a broad panel of economically important plant pathogens.

-

Elucidation of the precise mechanism of action through biochemical and molecular studies.

-

A systematic SAR study to identify more potent derivatives.

By following a structured research plan based on the information provided herein, the full potential of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine as a novel agrochemical can be thoroughly explored.

References

- BenchChem. (2025). Application of 4-Pyrimidine Methanamine Derivatives in Agricultural Chemistry. BenchChem Technical Support Team.

- Journal of Agricultural and Food Chemistry. (2025, September 12). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.

- Min, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708866.

- Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).

- Gullino, M. L., & Tinivella, F. (2021). Fungicide Resistance in Plant Pathogenic Fungi: A Continuous Challenge for Sustainable Crop Protection.

- BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. BenchChem.

- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.

- Al-Rahmah, A. N., et al. (2013). Fungicidal activities of certain methanolic plant extracts against tomato phytopathogenic fungi. African Journal of Microbiology Research, 7(6), 517-524.

- Rhouma, A., et al. (2019). Efficacy of two fungicides for the management of Phytophthora infestans on potato through different applications methods adopted in controlled conditions. International Journal of Applied Sciences and Biotechnology, 7(1), 39-46.

- Cantón, E., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1189.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Rodriguez-Tudela, J. L., et al. (2003). In vitro antifungal susceptibility testing. Enfermedades Infecciosas y Microbiología Clínica, 21(3), 145-156.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-6-(m-tolyl)pyrimidin-4-amine Purification

Welcome to the Technical Support Center for the isolation and purification of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine . This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to directly address the unique physicochemical challenges of this specific pyrimidine derivative, providing field-proven, self-validating workflows.

Part 1: Physicochemical Profiling & Causality

To purify a molecule effectively, you must first understand its structural behavior. 2-Methyl-6-(m-tolyl)pyrimidin-4-amine presents a "Janus-faced" polarity profile that dictates its chromatographic and solubility traits:

-

The Basic Core (Polar/H-Bonding): The pyrimidine ring and the primary amine at the C4 position are highly basic and act as strong hydrogen bond donors and acceptors. This causes severe irreversible adsorption on standard acidic stationary phases.

-

The m-Tolyl Group (Lipophilic/Steric): The meta-substituted tolyl group at the C6 position introduces significant lipophilicity and asymmetric steric bulk, complicating solubility in standard highly polar or highly non-polar single solvents.

-

The C2-Methyl Group: Adds a slight electron-donating effect to the pyrimidine ring, marginally increasing the basicity of the adjacent ring nitrogens compared to an unsubstituted core.

Understanding these competing forces is the key to resolving co-elution, peak tailing, and crystallization failures.

Part 2: Diagnostic FAQs (Troubleshooting)

Q1: Why am I experiencing severe peak tailing and poor mass recovery during normal-phase silica gel chromatography? A1: This is a direct consequence of the basic primary amine and pyrimidine nitrogens coordinating with the weakly acidic silanol (Si-OH) groups on the bare silica surface. This strong hydrogen bonding causes the compound to drag through the column. Solution: You must chemically deactivate the silica. Incorporating 1–5% Triethylamine (TEA) into your mobile phase acts as a sacrificial base[1]. TEA has a higher affinity for the acidic silanols than your target molecule; by occupying these active sites, TEA allows the aminopyrimidine to elute as a sharp, concentrated band.

Q2: How do I separate the target compound from unreacted 4-chloro-2-methyl-6-(m-tolyl)pyrimidine or its regioisomers? A2: Normal phase chromatography often struggles to resolve these structurally similar intermediates. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the authoritative choice[2]. The starting chloro-intermediate is significantly more lipophilic than the 4-amine product. By using a C18 column with a Water/Acetonitrile gradient modified with 0.1% Formic Acid, you force the protonation of the amine. This drastically increases the target's polarity, allowing clear baseline resolution from the unprotonated, lipophilic impurities[2].

Q3: What is the optimal solvent system for the crystallization of this compound? A3: Because of the molecule's mixed polarity, single solvents will either dissolve everything (including impurities) or nothing at all. A binary solvent system is required[3][4]. Dissolving the crude material in a polar, solubilizing solvent (like hot Ethyl Acetate or Ethanol) followed by the slow diffusion of a non-polar anti-solvent (like Heptane) forces the selective precipitation of the hydrogen-bonded aminopyrimidine network while leaving lipophilic byproducts in the mother liquor.

Part 3: Standardized Workflows & Methodologies

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol for bulk purification and removal of polar baseline debris.

-

Solvent Preparation: Prepare a mobile phase of 95% Dichloromethane (DCM) and 5% Methanol. Add 1% (v/v) Triethylamine (TEA) and mix thoroughly.

-

Self-Validation Check (TLC): Spot the crude mixture on a silica TLC plate. Develop one plate in the TEA-modified solvent and another in an unmodified solvent. The modified system must show a tight, circular spot (Rf ~0.35), validating that the silanols are effectively masked.

-

Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the TEA-modified mobile phase to fully deactivate the stationary phase before loading.

-

Sample Loading: Dissolve the crude 2-Methyl-6-(m-tolyl)pyrimidin-4-amine in a minimum volume of DCM. If solubility is poor, perform dry loading by adsorbing the crude onto Celite.

-

Elution & Recovery: Run the gradient slowly. Pool the UV-active fractions corresponding to the target. To remove residual TEA, co-evaporate the concentrated product with toluene twice before placing it under a high vacuum.

Protocol B: Preparative Reverse-Phase HPLC

Use this protocol for isolating the target from structurally similar regioisomers.

-

Sample Preparation: Dissolve the crude mixture in DMSO or the initial mobile phase (e.g., 5% Acetonitrile in Water). Filter through a 0.45 µm PTFE syringe filter to protect the column.

-

Self-Validation Check (Analytical LC-MS): Perform an analytical run using the exact mobile phase gradients before scaling up. The target mass

(exact mass 199.11) must be observed at m/z 200.1, confirming the protonation efficiency of the formic acid modifier.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Method Setup: Utilize a C18 preparative column. Set Mobile Phase A as Water + 0.1% Formic Acid, and Mobile Phase B as Acetonitrile + 0.1% Formic Acid[2].

-

Gradient Execution: Execute a linear gradient from 5% B to 95% B over 20 minutes at a flow rate appropriate for your column diameter.

-

Recovery: Lyophilize (freeze-dry) the collected fractions to remove water, acetonitrile, and volatile formic acid. The product will be recovered as a highly pure formate salt.

Part 4: Visualizing the Purification Logic

Workflow decision tree for purifying 2-Methyl-6-(m-tolyl)pyrimidin-4-amine based on impurities.

Mechanistic pathway of silica gel tailing and resolution via triethylamine (TEA) modification.

Part 5: Quantitative Data Presentation

Table 1: Recommended Chromatographic Systems for 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

| Purification Technique | Stationary Phase | Mobile Phase System | Key Modifier | Primary Application |

| Normal-Phase Flash | Bare Silica (SiO2) | DCM / Methanol | 1-5% Triethylamine (TEA) | Bulk purification, removing highly polar baseline debris |

| RP-HPLC (Prep) | C18 (Reverse Phase) | Water / Acetonitrile | 0.1% Formic Acid (FA) | Separating regioisomers and lipophilic starting materials |

| Crystallization | N/A | Ethyl Acetate / Heptane | N/A | Final polishing, removing trace lipophilic impurities |

Part 6: References

-

Title: Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography Source: Benchchem URL:[2]

-

Title: Pyrimidine Biosynthesis Analysis Service Source: Creative Proteomics URL:[5]

-

Title: Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal Source: Chalcogen URL:[3]

-

Title: Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives Source: RSC Publishing URL:

-

Title: Synthesis and Characterization of ULK1/2 Kinase Inhibitors That Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer Source: ACS Publications URL:[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E [pubs.rsc.org]

- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Technical Support Center: Stability and Degradation Pathways of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2-Methyl-6-(m-tolyl)pyrimidin-4-amine. Because aminopyrimidines are ubiquitous pharmacophores in kinase inhibitors, understanding their physical chemistry and degradation kinetics is critical. This guide moves beyond basic troubleshooting to explain the causality behind compound instability, providing you with self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: Core Degradation Pathways (The Mechanistic "Why")

To troubleshoot effectively, we must first understand the structural vulnerabilities of the molecule. 2-Methyl-6-(m-tolyl)pyrimidin-4-amine possesses three primary reactive centers that dictate its stability profile:

-